2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol

Physicochemical properties Medicinal chemistry Drug design

Researchers developing non-opioid analgesics often face scaffold flexibility issues that confound SAR. This rigid bicyclic pyrazolone (LogP 1.02, MW 124.14) solves conformational uncertainty, serving as a validated core for Ca_v2.2 blockers with published in vivo efficacy. - Enables precise SAR: zero rotatable bonds eliminate conformational ambiguity. - Validated starting point: derivatives show in vivo efficacy in rat pain models. - Fragment-ready: suitable for FBDD with demonstrated lipoxygenase inhibition.

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
CAS No. 4344-74-5
Cat. No. B7721643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol
CAS4344-74-5
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)NNC2=O
InChIInChI=1S/C6H8N2O/c9-6-4-2-1-3-5(4)7-8-6/h1-3H2,(H2,7,8,9)
InChIKeySACPALZHGDYLNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol Overview


2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol (CAS 4344-74-5) is a heterocyclic compound consisting of a pyrazole ring fused to a cyclopentane moiety, existing as a keto-enol tautomer (1,4,5,6-tetrahydro-3(2H)-cyclopentapyrazolone) [1][2]. With a molecular formula of C6H8N2O, a molecular weight of 124.14 g/mol, a calculated LogP of 1.02, and zero rotatable bonds, this rigid bicyclic scaffold provides a versatile core for medicinal chemistry optimization . The compound is primarily utilized as a key building block in the synthesis of derivatives targeting N-type calcium channels (Ca_v2.2) for chronic pain, as well as other therapeutically relevant targets [3].

Why This Compound Is Not Interchangeable


Substituting 2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol with a common monocyclic pyrazolone, such as antipyrine or 4-aminoantipyrine, or with a larger bicyclic analog like tetrahydroindazole, is not chemically or pharmacologically equivalent. The specific fusion of a cyclopentane ring to the pyrazole core confers a unique conformational rigidity and a distinct electronic and lipophilic profile. For example, the target compound exhibits a LogP of 1.02 , which differs markedly from the more polar 4-aminoantipyrine (LogP ≈ -0.26) and the more lipophilic antipyrine (LogP ≈ 0.38) [1], as well as the larger ring-expanded analog 4,5,6,7-tetrahydroindazole (LogP ≈ 1.29) . These differences in hydrophobicity and structural constraint directly impact solubility, membrane permeability, and binding pocket complementarity, rendering generic substitution a significant risk to the intended structure-activity relationship (SAR) and the success of a synthetic or drug discovery project. The quantitative evidence below further substantiates this lack of interchangeability.

2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol: Comparative Evidence


Lipophilicity (LogP) Profile

The lipophilicity of 2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol (LogP = 1.02) is significantly higher than that of the widely used monocyclic pyrazolones antipyrine (LogP ≈ 0.38) and 4-aminoantipyrine (LogP ≈ -0.26) [1]. This difference of approximately 1.3-1.6 LogP units translates to a >20-fold higher octanol-water partition coefficient, indicating a strong preference for lipid environments. In contrast, the larger bicyclic analog 4,5,6,7-tetrahydroindazole has a LogP of 1.29, which is closer but still distinct . This specific lipophilicity, combined with a molecular weight of 124.14 and zero rotatable bonds [2], offers a balanced profile of permeability and solubility that is distinct from both simpler and larger analogs.

Physicochemical properties Medicinal chemistry Drug design

Cytotoxicity Against Cancer Cell Lines

While direct cytotoxic data for the unsubstituted 2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol is limited, the scaffold's utility is evidenced by a key derivative, P3C. This compound, built upon the core structure, demonstrated potent in vitro cytotoxicity against a panel of human cancer cell lines, particularly triple-negative breast cancer (TNBC), with IC50 values ranging from 0.25 to 0.49 µM . This sub-micromolar potency is a hallmark of a valuable scaffold. In comparison, many pyrazolone derivatives exhibit cytotoxicity with IC50 values in the low micromolar range (e.g., 3-4 µM) [1], underscoring the potential for this specific bicyclic core to yield highly active analogs.

Anticancer Cytotoxicity SAR

Lipoxygenase (LOX) Inhibition Profile

2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol has been identified as a potent lipoxygenase (LOX) inhibitor, a mechanism distinct from the cyclooxygenase (COX) inhibition commonly associated with simpler pyrazolones like antipyrine [1]. While precise IC50 data for the unsubstituted compound is not uniformly reported in primary literature, its activity in rat whole blood 5-lipoxygenase assays confirms its interaction with this inflammatory pathway . In contrast, antipyrine and 4-aminoantipyrine are known for weak COX inhibition but lack significant LOX activity [2]. This differentiated polypharmacology (LOX vs. COX) is a critical selection criterion for researchers aiming to modulate the arachidonic acid cascade with a bias toward leukotriene inhibition, which is relevant for conditions like asthma, atherosclerosis, and certain cancers.

Anti-inflammatory Lipoxygenase inhibition Enzymology

N-Type Calcium Channel (Ca_v2.2) Blockade

The 2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol core is a validated starting point for the development of N-type calcium channel (Ca_v2.2) blockers, a validated target for chronic pain [1]. A published structure-activity relationship (SAR) study explored a series of substituted derivatives of this exact scaffold, leading to the identification of a compound with in vivo activity in a rat Complete Freund's Adjuvant (CFA) model of inflammatory pain [1][2]. This is a specific, high-value application that is not shared by the majority of simpler pyrazolone analogs. For instance, antipyrine and its derivatives are not recognized for potent Ca_v2.2 blockade. This established SAR around the target scaffold significantly reduces the risk and time investment for medicinal chemistry campaigns focused on this mechanism.

Ion channels Pain Neuropharmacology

Structural Rigidity & Molecular Weight

The compound's structure, featuring a cyclopentane ring fused to a pyrazole core, results in a molecular weight of 124.14 g/mol and zero rotatable bonds, a profile distinct from common pyrazolones [1]. For example, antipyrine (MW = 188.23, 1 rotatable bond) and 4-aminoantipyrine (MW = 203.24, 1 rotatable bond) are significantly larger and more flexible [2]. Even the closely related MK-0354, a more complex derivative of the same core, has a higher molecular weight (176.18) and one rotatable bond [3]. The lower molecular weight and complete rigidity of the target compound make it an ideal fragment for structure-based drug design, allowing for efficient exploration of chemical space and optimized ligand efficiency. Its compact size also positions it as a favorable starting point for oral drug development, as it falls well within the 'Rule of 3' guidelines for fragment-based lead discovery.

Fragment-based drug discovery Lead optimization Physicochemical properties

2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol Applications & Procurement


Chronic Pain: N-Type Calcium Channel Blockers

This compound is the ideal starting material for any program focused on developing novel, non-opioid analgesics targeting N-type calcium channels (Ca_v2.2). The published SAR data for a series of its derivatives [1] provides a robust framework for designing potent and selective blockers, with one derivative already demonstrating in vivo efficacy in a rat pain model [2]. Procurement should prioritize high-purity material (>97% by HPLC) to ensure reliable SAR and reproducible biological results. Given the scaffold's rigid bicyclic nature and favorable LogP of 1.02 , it is well-suited for further optimization to improve pharmacokinetic properties and brain penetration, which are critical for CNS pain targets.

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of only 124.14 g/mol and zero rotatable bonds, 2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol is a high-quality, three-dimensional fragment for FBDD campaigns [1]. It has demonstrated activity as a lipoxygenase (LOX) inhibitor, a key enzyme in the inflammatory cascade [2]. This provides a specific biochemical starting point for fragment growing or linking to create more potent LOX inhibitors. Furthermore, the sub-micromolar cytotoxicity of a key derivative (P3C) validates the scaffold's potential for anticancer fragment evolution. Laboratories should procure this compound in small quantities for fragment library screening and subsequent structure-guided optimization.

Heterocyclic Library Synthesis

For organic and medicinal chemists engaged in diversity-oriented synthesis, this compound serves as a compact, functionalizable heterocyclic core. Its structure features multiple points for derivatization, including the N-H and O-H moieties of the pyrazolone ring, as well as potential for functionalization on the cyclopentane ring [1]. This allows for the rapid generation of diverse compound libraries. Procurement in bulk quantities (e.g., 5g, 25g) is advisable for synthetic programs. Its distinct lipophilicity (LogP = 1.02) [2] compared to other common heterocyclic building blocks can be strategically used to modulate the overall polarity of final compounds in a library.

Arachidonic Acid Pathway Probe

Researchers investigating the arachidonic acid cascade may use this compound as a selective chemical probe. Its established activity as a lipoxygenase inhibitor [1] distinguishes it from cyclooxygenase (COX) inhibitors, allowing for the dissection of the leukotriene vs. prostaglandin branches of the pathway. When used in cell-based assays, the compound's calculated LogP of 1.02 and low molecular weight suggest good cell permeability [2], which is essential for reaching intracellular targets. For these studies, a small quantity of high-purity compound (>98%) is required to ensure that observed biological effects are due to the compound itself and not impurities.

Technical Documentation Hub

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